N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 5 and 6, and a pyridin-3-ylmethyl moiety attached via a tertiary amine.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-9-19-22(10-16(15)2)33-25(27-19)28(14-17-7-6-8-26-13-17)24(29)18-11-20(30-3)23(32-5)21(12-18)31-4/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLLEIPHCGHNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Functionalization: The benzothiazole core is then functionalized with dimethyl groups at positions 5 and 6.
Final Coupling: The final step involves coupling the intermediate with pyridin-3-ylmethylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole core, potentially converting it to a benzothiazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. Specifically, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Materials Science
Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. The compound acts as a stabilizer against thermal degradation during processing and use .
Fluorescent Probes
The unique fluorescence properties of the compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for the visualization of cellular processes in real-time . This application is particularly valuable in research involving cellular dynamics and drug delivery systems.
Agrochemicals
Pesticidal Activity
Preliminary studies suggest that this compound exhibits pesticidal properties. It has shown effectiveness against common agricultural pests and pathogens. The compound's mode of action may involve interference with the nervous systems of insects or inhibition of fungal growth.
Case Studies
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For instance, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . Additionally, it can bind to bacterial cell membranes, causing disruption and cell lysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzamide core, heterocyclic substituents, and functional groups. Below is a detailed analysis of key similarities and differences:
Thiazole/Thiazol-2-yl Derivatives
Compounds from Iranian Journal of Pharmaceutical Research (2021) share a thiazol-2-yl backbone but differ in substituents (Table 1):
- 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Features a morpholinomethyl group and dichloro-substituted benzamide. The morpholine enhances solubility, while chlorine atoms increase molecular weight (MW: ~505 g/mol) and may influence receptor binding .
- MW: ~518 g/mol .
- Target Compound : Differs by using a benzothiazole (vs. thiazole) core with dimethyl groups and trimethoxy (vs. dichloro) benzamide. The absence of chlorine reduces electronegativity, while methyl groups may improve metabolic stability .
Benzothiazole Derivatives
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () : Shares a benzothiazole core but has dichloro and dimethoxy substituents. Higher MW (~454 g/mol) due to chlorine atoms, and reduced polarity compared to the target compound’s trimethoxy groups .
Trimethoxybenzamide Derivatives
- N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1): Retains the trimethoxybenzamide group but replaces benzothiazole with a dihydropyridinone ring.
Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
Substituent Effects : The target compound’s 3,4,5-trimethoxybenzamide group is associated with π-π stacking in receptor binding, while dimethylbenzothiazole may enhance membrane permeability . Chlorine substituents in analogs like 4d increase MW but reduce metabolic clearance .
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 372.44 g/mol. The structure consists of a benzothiazole moiety linked to a trimethoxybenzamide and a pyridine group, which may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that benzothiazole derivatives can enhance anticancer activity when modified with different functional groups .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial effects. Studies have demonstrated that such compounds can exhibit activity against both gram-positive and gram-negative bacteria. The presence of methoxy groups in the structure may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in target cells, contributing to apoptosis.
- Modulation of Signaling Pathways : Interference with pathways such as the PI3K/Akt and MAPK pathways has been observed in related studies .
Case Studies
- Benzothiazole Derivative Study : A recent study investigated the effects of a benzothiazole derivative on breast cancer cells. The compound was found to significantly reduce cell viability at low micromolar concentrations and induce apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a strong inhibitory effect with minimum inhibitory concentrations (MIC) in the low micromolar range .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
